N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide
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Overview
Description
“N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide” is a complex organic compound. It contains a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and a nitrogen atom. Sulfonamides are known for their various biological activities . The compound also contains a bromophenyl group, which is a phenyl ring bonded to a bromine atom, and an ethyl group, which is a common type of alkyl group consisting of two carbon atoms .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction . The sulfonamide group might also participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility, stability, and reactivity .Scientific Research Applications
Synthetic Methods and Catalysis
- Catalysis and Synthesis : A novel N-bromo sulfonamide reagent has been synthesized and characterized, demonstrating its efficiency as a catalyst for the synthesis of biologically active compounds through a one-pot pseudo five-component condensation reaction. This method offers advantages such as the use of non-toxic materials, high yields, and short reaction times (Khazaei et al., 2014).
Biological Activities
- Carbonic Anhydrase Inhibition : Sulfonamides have been recognized for their carbonic anhydrase inhibitory properties. A study on sulfonamide derivatives and their metal complexes revealed significant inhibitory activity against human carbonic anhydrase isoenzymes, highlighting their therapeutic potential (Büyükkıdan et al., 2017).
Material Science Applications
- Anion Exchange Membranes : Research into poly(arylene ether sulfone) containing imidazolium groups for anion exchange membranes (AEMs) in alkaline fuel cells shows that attaching bulky groups around the imidazolium ring enhances the membranes' stability, demonstrating the material science applications of sulfonamide derivatives (Yang et al., 2014).
Antibacterial, Antifungal, and Anticancer Activities
- Antibacterial and Antifungal Agents : Sulfonamide derivatives have shown good antibacterial and antifungal activity, with some compounds exhibiting better activity than standard drugs against various bacterial and fungal strains. This demonstrates their potential as antimicrobial agents (Devi & Awasthi, 2020).
Environmental Impact
- Environmental Persistence : Studies on the biodegradation and environmental persistence of sulfonamide derivatives, especially those used as pesticides, have highlighted the transformation products and potential environmental impacts. This research underscores the need for understanding the environmental fate of these compounds to mitigate potential risks (Nascimento et al., 2018; Zabaleta et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-13(15-8-5-9-16(17)12-15)18-21(19,20)11-10-14-6-3-2-4-7-14/h2-13,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZFCZXSSOKZSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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